molecular formula C8H11N3O3 B13486753 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid

2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13486753
M. Wt: 197.19 g/mol
InChI Key: VDJYQDUQGWVWCW-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid derivative characterized by an acetamido group at the second carbon and a pyrazole heterocycle at the third carbon of a propanoic acid backbone. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties, distinguishing it from other heterocyclic substituents like indole or imidazole in related compounds .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-acetamido-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)5-11-4-2-3-9-11/h2-4,7H,5H2,1H3,(H,10,12)(H,13,14)

InChI Key

VDJYQDUQGWVWCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to the formation of pyrazole derivatives with different substituents .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-acetamido-3-(1H-pyrazol-1-yl)propanoic acid can be contextualized by comparing it to analogs with modified heterocycles or substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of 2-Acetamido-3-(heterocyclic)propanoic Acid Derivatives

Compound Name Heterocycle/Substituent Key Properties/Biological Activity References
2-Acetamido-3-(1H-indol-3-yl)propanoic acid Indole USP-recognized tryptophan-related compound; used as a reference standard in pharmaceutical quality control .
N-Acetyl-3-methylhistidine 1-Methylimidazole Biomarker associated with prostate cancer; detected in human biofluids (e.g., urine) .
2-Acetamido-3-(azulen-1-yl)propanoic acid Azulene Synthesized via decarboxylation of malonic acid precursors; potential use in materials science due to azulene’s optical properties .
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl Safety data available (GHS-compliant SDS); no specific bioactivity reported .
This compound Pyrazole Inferred properties: Potential enzyme inhibition (pyrazole’s nitrogen atoms may coordinate metal ions); structural similarity to NSAID precursors . N/A

Key Observations:

Heterocycle Influence on Bioactivity :

  • The indole derivative (tryptophan-related compound B) is pharmacopeial-grade, indicating its stability and relevance in metabolic pathways .
  • The imidazole-containing analog (N-acetyl-3-methylhistidine) demonstrates disease biomarker utility, likely due to imidazole’s role in histidine metabolism .
  • Pyrazole’s nitrogen-rich structure may enhance metal-binding capacity, suggesting applications in catalysis or metalloprotein inhibition, though direct evidence is lacking.

Synthetic Utility :

  • The azulene variant highlights synthetic versatility, with methods adaptable for introducing diverse heterocycles via malonic acid decarboxylation .

Safety and Regulatory Status :

  • The 4-chlorophenyl derivative has documented safety protocols, emphasizing the need for rigorous toxicological evaluation of aryl-substituted analogs .

Research Findings and Gaps

  • Metabolic Roles: The indole and imidazole analogs are tied to amino acid metabolism and disease biomarkers, implying that the pyrazole variant might interact with analogous biochemical pathways .
  • Synthetic Challenges : Pyrazole’s electron-deficient nature may complicate synthesis compared to azulene or indole derivatives, necessitating optimized reaction conditions .

Biological Activity

2-Acetamido-3-(1H-pyrazol-1-yl)propanoic acid, also known as L-2-amino-3-(1-pyrazolyl)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-amino-3-(1H-pyrazol-1-yl)propanoic acid
  • Molecular Formula : C₆H₉N₃O₂
  • CAS Registry Number : 2734-48-7
  • Average Molecular Weight : 155.1546 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an anti-parasitic and anti-cancer agent. Below are the key areas of research:

Anti-Parasitic Activity

Research has demonstrated that this compound exhibits significant anti-parasitic effects, particularly against Plasmodium species. A study highlighted that structural modifications to the compound could enhance its potency while improving metabolic stability. For example, substituting certain groups in the compound's structure resulted in varying degrees of activity against parasites, with some modifications leading to a marked increase in potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating promising anti-proliferative activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Lipophilicity Modifications : Altering lipophilic properties through specific substitutions can significantly affect both potency and metabolic stability.
  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups at strategic positions on the pyrazole ring can enhance or diminish biological activity .

Study on Antimalarial Activity

A study focusing on antimalarial compounds revealed that modifications to the amino acid backbone of this compound improved PAMPA permeability and reduced hepatic metabolism, leading to enhanced bioavailability in vivo .

Anticancer Research

In another study, a series of derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions exhibited improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells. The results indicated that certain structural features are critical for maintaining high levels of activity against cancer cells while ensuring safety profiles suitable for therapeutic applications .

Data Tables

Activity Cell Line/Organism IC₅₀ (μg/mL) Notes
Anti-parasiticPlasmodium spp.VariesEnhanced by structural modifications
AnticancerHCT-1161.9 - 7.52Active against colon cancer
AnticancerMCF-71.9 - 7.52Active against breast cancer

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